molecular formula C9H8N2O2S2 B1267575 N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 4411-72-7

N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B1267575
CAS No.: 4411-72-7
M. Wt: 240.3 g/mol
InChI Key: AJWNYPNPXLNRAO-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)benzenesulfonamide is a compound that combines the thiazole and sulfonamide moieties, both of which are known for their significant biological activities. This compound has garnered attention due to its potential antibacterial properties, making it a promising candidate for therapeutic applications .

Biochemical Analysis

Biochemical Properties

N-(1,3-thiazol-2-yl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly in its interaction with bacterial enzymes and proteins. This compound has been shown to inhibit the activity of certain bacterial enzymes, thereby disrupting essential biochemical pathways. For instance, this compound interacts with bacterial cell wall synthesis enzymes, leading to the inhibition of cell wall formation and ultimately causing bacterial cell death . Additionally, this compound has been found to interact with proteins involved in bacterial DNA replication, further contributing to its antibacterial activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis and DNA replication, leading to cell death. In mammalian cells, this compound has been observed to influence cell signaling pathways and gene expression. Specifically, it has been shown to modulate the expression of genes involved in inflammatory responses, suggesting potential anti-inflammatory properties . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of bacterial enzyme activity. This compound binds to the active sites of enzymes involved in cell wall synthesis and DNA replication, preventing their normal function . Additionally, this compound has been found to induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to the upregulation or downregulation of specific genes, thereby influencing cellular processes and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been noted, particularly in in vitro studies. Prolonged exposure to this compound can lead to sustained inhibition of bacterial growth and metabolism, as well as potential cytotoxic effects on mammalian cells . These findings highlight the importance of monitoring the temporal effects of this compound in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antibacterial activity with minimal adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings suggest a narrow therapeutic window for this compound, emphasizing the need for careful dosage optimization in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antibacterial activity. This compound interacts with enzymes involved in bacterial cell wall synthesis and DNA replication, leading to the disruption of these essential pathways . Additionally, this compound affects metabolic flux by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production . These interactions highlight the compound’s potential as a metabolic modulator in bacterial cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported into bacterial cells via specific transporters and binding proteins, facilitating its accumulation at target sites . In mammalian cells, this compound is distributed throughout the cytoplasm and nucleus, where it interacts with various biomolecules . These distribution patterns are essential for the compound’s efficacy and specificity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. In bacterial cells, this compound localizes to the cell wall and DNA replication machinery, where it exerts its antibacterial effects . In mammalian cells, this compound is found in the cytoplasm and nucleus, where it interacts with transcription factors and other regulatory proteins . These localization patterns are influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the cyclization and condensation of haloketones with thioamide. This method is widely popular for the synthesis of thiazole moieties . Another approach involves the incorporation of both thiazole and sulfonamide moieties in a single molecule, as demonstrated in the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, are likely applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

N-(1,3-thiazol-2-yl)benzenesulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: N-(1,3-thiazol-2-yl)benzenesulfonamide stands out due to its combined thiazole and sulfonamide moieties, which confer potent antibacterial activity. Its ability to form effective complexes with cell-penetrating peptides further enhances its therapeutic potential .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S2/c12-15(13,8-4-2-1-3-5-8)11-9-10-6-7-14-9/h1-7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWNYPNPXLNRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284820
Record name N-(1,3-thiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4411-72-7
Record name NSC41830
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC39156
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1,3-thiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-THIAZOLIN-2-YLIDENE)BENZENESULFONAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-(1,3-thiazol-2-yl)benzenesulfonamide exert its antibacterial effect?

A1: this compound acts as an antibacterial agent by inhibiting the growth of bacteria. It achieves this by interfering with the synthesis of folic acid, a crucial compound for bacterial growth and survival. [, ]

Q2: What is the significance of forming Schiff bases with this compound?

A2: Researchers have explored the synthesis of Schiff bases using this compound as a starting material. This strategy involves reacting the compound with aldehydes, such as benzaldehyde or 2-hydroxybenzaldehyde, to create new molecules with potentially enhanced antibacterial properties. [, ] Studies have shown that these Schiff bases can exhibit higher potency against specific bacterial strains compared to the parent this compound molecule. []

Q3: Can metal complexes enhance the antibacterial activity of this compound?

A3: Yes, research indicates that complexing this compound with metal ions, such as Manganese(II), can lead to a significant enhancement in its antibacterial activity. [] This improved potency is attributed to the structural changes induced by metal coordination, potentially influencing the complex's interaction with bacterial targets.

Q4: What spectroscopic techniques are employed to characterize this compound and its derivatives?

A4: Various spectroscopic methods are crucial for characterizing this compound and its derivatives. These include:

  • UV-Vis Spectroscopy: Provides insights into the electronic transitions within the molecule, aiding in structural elucidation and studying interactions with other molecules. []
  • FTIR Spectroscopy: Identifies functional groups and their vibrational modes, confirming the presence of specific bonds (e.g., N-H, C=N, S=O) within the molecule. [, ]
  • ¹H-NMR Spectroscopy: Offers detailed information about the hydrogen atoms in the molecule, their environment, and interactions, providing crucial insights into the structure and conformation of the compound. [, ]
  • ¹³C-NMR Spectroscopy: Helps determine the number and types of carbon environments in the molecule, further clarifying the structure of this compound derivatives. []
  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation and identification. []

Q5: What structural features of this compound are important for its activity?

A5: The presence of the thiazole ring, the sulfonamide group (SO2NH), and the primary aromatic amine (NH2) are crucial for the biological activity of this compound. [] Modifications to these groups, such as forming Schiff bases or metal complexes, can impact the compound's potency and selectivity against different bacterial strains. [, ]

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